
4,5-Difluorobenzimidazole
Overview
Description
4,5-Difluorobenzimidazole (CAS: 236736-21-3, MFCD00153122) is a fluorinated benzimidazole derivative with the molecular formula C₇H₄F₂N₂ and a molecular weight of 154.12 g/mol . This compound features fluorine atoms at the 4- and 5-positions of the benzimidazole core, which significantly influence its electronic properties, solubility, and biological interactions. Fluorine’s high electronegativity and small atomic radius enhance metabolic stability and modulate lipophilicity, making this compound a valuable scaffold in medicinal chemistry and materials science . Its applications range from serving as an intermediate in organic synthesis to acting as a key component in molecular glues for targeted protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluorobenzimidazole typically involves the introduction of fluorine atoms into the benzimidazole ring. One common method is the reaction of 2-mercapto-5,6-difluorobenzimidazole with aliphatic and alicyclic ketones in acetic acid, catalyzed by sulfuric acid. This reaction yields fluorinated derivatives of 2,3-disubstituted benzimidazoles .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions: 4,5-Difluorobenzimidazole undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated benzimidazole derivatives .
Scientific Research Applications
Antiviral Applications
Research has demonstrated that 4,5-difluorobenzimidazole exhibits significant antiviral properties. It has been shown to inhibit the replication of viruses such as herpes simplex virus type 1 (HSV-1). The mechanism involves interference with viral nucleoside metabolism, which is critical for viral replication. Studies indicate that derivatives of this compound can effectively compete with natural nucleosides, leading to reduced viral load in infected cells.
Antitumor Potential
The compound has also been investigated for its antitumor activity. In vitro studies reveal that this compound can induce apoptosis in various cancer cell lines. The cytotoxic effects are attributed to its ability to disrupt cellular processes essential for cancer cell proliferation. This property makes it a candidate for further development as an anticancer agent.
Antifungal Effects
In addition to its antiviral and antitumor activities, this compound exhibits antifungal properties. It disrupts nucleic acid synthesis in fungal cells, which impairs their growth and reproduction. This mechanism is similar to its antibacterial action, highlighting its broad-spectrum antimicrobial potential.
Synthetic Routes and Modifications
The synthesis of this compound can be achieved through various chemical pathways. Its derivatives have been synthesized by modifying the benzimidazole core with different substituents at various positions. These modifications can enhance specific biological activities or alter pharmacokinetic properties.
Feasible Synthetic Routes
- Starting Materials : The synthesis often begins with commercially available benzimidazole or substituted benzimidazoles.
- Fluorination Techniques : Methods such as electrophilic fluorination or nucleophilic substitution are employed to introduce fluorine atoms at desired positions.
- Functional Group Modifications : Further chemical transformations can introduce additional functional groups that may enhance biological activity or solubility.
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of this compound and its derivatives in the context of antiviral activity. Research indicates that modifications at different positions on the benzimidazole ring can significantly influence the potency against viruses like HSV-1. For instance, adding various substituents has resulted in varying levels of antiviral efficacy, suggesting a pathway for optimizing drug design.
Mechanism of Action
The mechanism of action of 4,5-Difluorobenzimidazole involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to interact with biological molecules, leading to increased stability and bioavailability. The exact molecular targets and pathways depend on the specific application, such as enzyme inhibition or receptor binding in medicinal chemistry .
Comparison with Similar Compounds
The unique properties of 4,5-difluorobenzimidazole can be contextualized by comparing it to structurally related benzimidazole and imidazole derivatives. Below is a detailed analysis:
Structural and Electronic Comparisons
Key Observations :
- Fluorine vs. Chlorine Substitution : The 4,5-difluoro derivative exhibits lower log P (1.8) compared to the dichloro analog (2.5), suggesting improved aqueous solubility for drug delivery .
- Positional Isomerism : The 4,5-difluoro isomer shows superior CDK12 binding compared to the 6,7-difluoro variant, highlighting the importance of fluorine positioning in molecular recognition .
- Biological Activity: Carbamazole (a bis-carbamate imidazole derivative) demonstrates higher antineoplastic potency than this compound, likely due to its dual alkylating capacity and optimized electronic donor groups .
Biological Activity
4,5-Difluorobenzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. The introduction of fluorine atoms at the 4 and 5 positions enhances the compound's pharmacological properties, making it a subject of interest in medicinal chemistry. This article reviews the biological activities associated with this compound, including its antimicrobial, antiviral, and anticancer properties, supported by recent research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a benzimidazole ring with two fluorine atoms substituting hydrogen atoms at the 4 and 5 positions. This modification can influence the compound's interaction with biological targets and its overall bioactivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including this compound. Research indicates that compounds with benzimidazole moieties exhibit significant activity against various bacterial strains:
Compound | Activity Type | Target Organisms | Reference |
---|---|---|---|
This compound | Antimicrobial | Gram-positive and Gram-negative bacteria | |
2-Amino-5,6-difluoro-benzimidazole | Selective antiviral | Herpes simplex virus (HSV) |
The above table summarizes some findings related to the antimicrobial efficacy of benzimidazole derivatives. The presence of fluorine atoms is believed to enhance binding affinity to bacterial enzymes.
Antiviral Activity
The antiviral potential of this compound has been explored primarily in the context of herpes simplex virus (HSV). Studies have shown that certain benzimidazole derivatives exhibit selective antiviral activity:
- Mechanism : The mechanism involves interference with viral replication processes by inhibiting viral enzymes.
- Findings : Compounds like 2-Amino-5,6-difluoro-benzimidazole demonstrated selective activity against HSV while maintaining low cytotoxicity levels in vitro .
Anticancer Activity
Benzimidazole derivatives are also recognized for their anticancer properties. The structural modifications in compounds like this compound have been linked to enhanced anticancer activity:
- Research Findings : Various studies indicate that benzimidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth .
- Case Studies : A specific case study demonstrated the effectiveness of a related benzimidazole derivative in reducing tumor size in animal models .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The following mechanisms are proposed:
- Enzyme Inhibition : Interaction with enzymes involved in metabolic pathways.
- Receptor Modulation : Binding to cell surface receptors that mediate cellular responses.
- DNA Interaction : Intercalation into DNA or RNA structures leading to disruption of replication processes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4,5-difluorobenzimidazole, and what challenges arise during fluorination?
The synthesis of this compound typically involves cyclocondensation of fluorinated precursors. A widely cited method uses substituted benzaldehydes and amino-triazole derivatives under reflux with glacial acetic acid as a catalyst . Key challenges include achieving regioselective fluorination and avoiding side reactions (e.g., over-fluorination or ring-opening). For instance, fluorination efficiency depends on the electron-withdrawing nature of substituents and reaction time. Optimizing solvent polarity (e.g., DMSO or ethanol) and temperature (reflux at 80–100°C) improves yields (65–85%) .
Q. What purification and characterization techniques are standard for confirming this compound purity?
Post-synthesis purification often employs recrystallization (water-ethanol mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Characterization requires a multi-technique approach:
- 1H/13C NMR : To confirm fluorine-induced deshielding effects (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- HPLC : For purity assessment (>98% by area normalization) .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 168.14 (C8H6F2N2) .
- Melting Point : 250°C (deviations >2°C suggest impurities) .
Advanced Research Questions
Q. How do electronic and steric factors influence the regioselectivity of this compound in Diels-Alder reactions?
Regioselectivity in reactions with dienophiles (e.g., 2-substituted furans) is governed by fluorine's electron-withdrawing effects. Computational studies (M06-2X/6-311+G(2df,p)) reveal that fluorine at C4/C5 increases the electrophilicity of the benzimidazole core, favoring nucleophilic attack at C6/C7 positions . Steric hindrance from bulky substituents (e.g., tert-butyl groups) further shifts selectivity, as seen in product ratios >15:1 for trans isomers . Experimental validation via 2D NMR (COSY, HMBC) is critical to resolve ambiguities .
Q. How can conflicting biological activity data for this compound derivatives be systematically addressed?
Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often stem from:
- Impurity profiles : Trace solvents (e.g., DMSO) or byproducts (e.g., triazole derivatives) may interfere with assays. Use LC-MS to rule out artifacts .
- Structural analogs : Minor changes (e.g., methyl vs. phenyl substituents) drastically alter activity. Perform SAR studies with >10 derivatives to identify critical functional groups .
- Assay conditions : pH-dependent solubility (logP ≈ 2.1) affects bioavailability. Standardize assays in buffered solutions (pH 7.4) .
Q. What computational strategies are effective in designing this compound-based enzyme inhibitors?
Density functional theory (DFT) and molecular docking (AutoDock Vina) predict binding affinities to targets like kinases or cytochrome P450. Key steps include:
Conformational sampling : Generate 3D structures with Gaussian 09 using B3LYP/6-31G(d).
Docking simulations : Prioritize binding poses with hydrogen bonds to fluorine atoms (ΔG < −8 kcal/mol) .
MD simulations : Validate stability (RMSD < 2 Å over 100 ns) in GROMACS .
Q. Methodological Considerations
Q. How can researchers resolve conflicting NMR data for fluorinated benzimidazole derivatives?
Fluorine's strong electronegativity complicates NMR interpretation. Strategies include:
- 19F NMR : Directly tracks fluorine environments (δ −110 to −130 ppm for C-F bonds) .
- HSQC/HMBC : Correlates 1H-13C couplings to assign overlapping aromatic signals .
- Isotopic labeling : Synthesize 13C-enriched analogs to trace carbon-fluorine interactions .
Q. What experimental designs mitigate fluorinated byproduct formation during scale-up?
To minimize side products (e.g., 4,5,6-trifluoro derivatives):
Properties
IUPAC Name |
4,5-difluoro-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEWVMQNHBQHHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=N2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371701 | |
Record name | 4,5-Difluorobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
236736-21-3 | |
Record name | 4,5-Difluorobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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